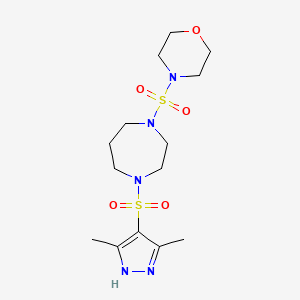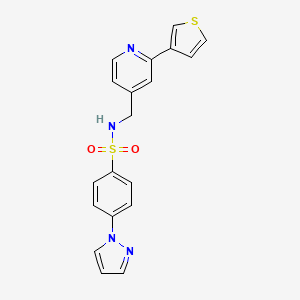
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biological processes that this enzyme is involved in.
Mechanism of Action
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide inhibits PKC by binding to the enzyme's catalytic domain, which prevents it from phosphorylating its target proteins. This, in turn, leads to a disruption of the signaling pathways that are regulated by PKC, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide are dependent on the specific biological process that is being studied. However, some of the general effects of PKC inhibition include a decrease in cell growth and proliferation, an increase in apoptosis, and a disruption of cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the effects of PKC inhibition at very low concentrations of the compound. However, one limitation of using N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is its specificity for PKC. This means that it may not be effective for studying the effects of other enzymes or signaling pathways.
Future Directions
There are several potential future directions for research on N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of more specific PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide in the development of new cancer therapies, as PKC is often overexpressed in cancer cells. Additionally, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide could be used to study the role of PKC in other biological processes, such as immune function and neurological disorders.
Synthesis Methods
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The second step involves the reaction of this compound with 4-methylpiperidine to form the intermediate product, 5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. The final step involves the purification of the intermediate product to obtain the final product, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme called protein kinase C (PKC), which is involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can be used to study the role of this enzyme in various biological processes.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-10-4-6-17(7-5-10)9-13(18)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWREYRALNZTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)




![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)




![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-thiophen-3-ylacetamide](/img/structure/B2631714.png)


![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)